4-Methyl-2-thiopheneacetic acid
Overview
Description
4-Methyl-2-thiopheneacetic acid is an organosulfur compound with the molecular formula C7H8O2S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group and an acetic acid moiety
Mechanism of Action
Target of Action
4-Methyl-2-thiopheneacetic acid, like other thiophene derivatives, is a potential class of biologically active compounds . . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that many thiophene derivatives are known to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response. By inhibiting these enzymes, they can potentially reduce inflammation and pain.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the synthesis of prostaglandins by blocking the action of cyclooxygenase enzymes . This inhibition can lead to a decrease in inflammation and pain.
Result of Action
Given that thiophene derivatives are known to exhibit a variety of pharmacological properties , it’s plausible that this compound may also have similar effects. For instance, it may have anti-inflammatory effects due to potential inhibition of cyclooxygenase enzymes .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of many chemical compounds
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs, including 4-Methyl-2-thiopheneacetic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects
Cellular Effects
The cellular effects of this compound are not well-studied. Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, the Paal–Knorr reaction, and others . These reactions involve complex interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-thiopheneacetic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetic acid or its derivatives under acidic or basic conditions. For instance, the Fiesselmann synthesis is a notable method where thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These processes typically utilize catalysts and controlled reaction environments to ensure high yield and purity. The Gewald reaction, which involves the condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters, is another industrially relevant method .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-thiopheneacetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Methyl-2-thiopheneacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical compounds, such as antibiotics and anti-inflammatory drugs.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Another thiophene derivative with similar structural features but different substitution patterns.
Thiophene-3-acetic acid: An isomer of thiophene-2-acetic acid with the acetic acid group at a different position on the thiophene ring.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Uniqueness: 4-Methyl-2-thiopheneacetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other thiophene derivatives.
Properties
IUPAC Name |
2-(4-methylthiophen-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJWZPIMZYFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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